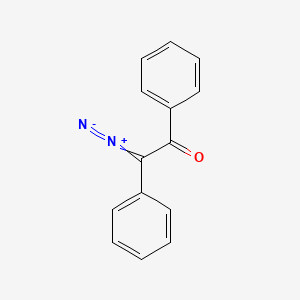

Ethanone, diazodiphenyl-

Description

The compound "Ethanone, diazodiphenyl-" (hypothetical structure: diphenyldiazenyl-substituted ethanone, Ph-N=N-Ph-CO-CH3) is a ketone derivative featuring a diazo (-N=N-) group bridging two phenyl rings. Diazodiphenyl ethanone likely serves as an intermediate in organic synthesis, particularly in coupling reactions or as a precursor for heterocyclic systems. Its diazo group may confer photochemical or thermal instability, common in diazenyl compounds, enabling applications in materials science or pharmaceuticals .

Properties

CAS No. |

3469-17-8 |

|---|---|

Molecular Formula |

C14H10N2O |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-diazo-1,2-diphenylethanone |

InChI |

InChI=1S/C14H10N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H |

InChI Key |

LVLXAIROXMLXJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=[N+]=[N-])C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=[N+]=[N-])C(=O)C2=CC=CC=C2 |

Other CAS No. |

3469-17-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences and Trends

Diazenyl vs. Simple Aromatic Substituents: Diazodiphenyl ethanone’s diazo group introduces redox and photochemical reactivity absent in acetophenone. For example, diazenyl groups participate in cycloadditions or serve as photoactive moieties, whereas acetophenone is primarily used for its ketone functionality . 1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}ethanone demonstrates how diazenyl groups enable conjugation with heterocycles (e.g., chalcones), enhancing bioactivity .

Halogenated Derivatives: Bromoethanones (e.g., 2-bromo-1-(furan-2-yl)ethanone) exhibit electrophilic reactivity, enabling nucleophilic substitutions to form oximes or quinolones . In contrast, diazodiphenyl ethanone may undergo diazo-group decomposition under similar conditions.

Heterocyclic Modifications: Tetrazole-substituted ethanones (e.g., 13a in ) show enhanced hydrogen-bonding capacity due to the tetrazole ring, improving binding to biological targets. Diazodiphenyl ethanone’s planar diazo group may instead favor π-π stacking interactions .

Research Findings and Data

Spectral Characterization (Hypothetical for Diazodiphenyl Ethanone)

While direct spectral data for diazodiphenyl ethanone are unavailable, analogous compounds suggest:

Thermal Stability

Diazenyl compounds often decompose exothermically at 80–120°C, whereas acetophenone is stable up to 200°C. This limits diazodiphenyl ethanone’s utility in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.